molecular formula C7H9NO4 B13579225 2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid

2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid

Katalognummer: B13579225
Molekulargewicht: 171.15 g/mol
InChI-Schlüssel: KMRINCNZVKWPIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid is a chemical compound with the molecular formula C7H9NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid typically involves the cyclization of 2,4-pentanedione with ethyl bromoacetate to form 3-acetyl-4-oxopentanoate, followed by cyclization to produce 2-(3,5-dimethylisoxazol-4-yl)ethyl acetate. The final step involves the hydrolysis of the ester to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid involves its interaction with specific molecular targets. For instance, it can act as an acetyl-lysine-mimetic ligand for bromodomains, inhibiting histone binding and affecting gene expression . The compound’s effects are mediated through its binding to these molecular targets, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C7H9NO4

Molekulargewicht

171.15 g/mol

IUPAC-Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)oxy]acetic acid

InChI

InChI=1S/C7H9NO4/c1-4-7(5(2)12-8-4)11-3-6(9)10/h3H2,1-2H3,(H,9,10)

InChI-Schlüssel

KMRINCNZVKWPIY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.